molecular formula C12H14N4O4S2 B5704902 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B5704902
M. Wt: 342.4 g/mol
InChI Key: AELMOHCVVIXBFW-UHFFFAOYSA-N
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Description

4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features both sulfonamide and pyrimidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine with benzenesulfonyl chloride in the presence of a base to form an intermediate, which is then reacted with methanesulfonamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminosulfonyl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
  • 4-(methanesulfonamido)-N-(4-chloropyrimidin-2-yl)benzenesulfonamide
  • 4-(methanesulfonamido)-N-(4-methylpyridin-2-yl)benzenesulfonamide

Uniqueness

4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both enzymes and nucleic acids makes it a versatile compound for various applications .

Properties

IUPAC Name

4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S2/c1-9-7-8-13-12(14-9)16-22(19,20)11-5-3-10(4-6-11)15-21(2,17)18/h3-8,15H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELMOHCVVIXBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332969
Record name 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24800911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333443-02-0
Record name 4-(methanesulfonamido)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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